Axl-IN-8
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Overview
Description
Axl-IN-8 is a small molecule inhibitor specifically designed to target the AXL receptor tyrosine kinase. The AXL receptor is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which play a significant role in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with tumor growth, metastasis, and resistance to therapy in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Axl-IN-8 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups via nucleophilic substitution, oxidation, or reduction reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Axl-IN-8 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to achieve the desired chemical structure.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups, which are further processed to yield the final this compound compound .
Scientific Research Applications
Axl-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AXL receptor tyrosine kinase in various chemical pathways and reactions.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways mediated by AXL and its impact on cell behavior.
Mechanism of Action
Axl-IN-8 is compared with other similar compounds, such as:
Bemcentinib: Another AXL inhibitor with a similar mechanism of action but different chemical structure.
Dubermatinib: A multi-kinase inhibitor that targets AXL along with other receptor tyrosine kinases.
LY-2584702: An inhibitor that targets both AXL and ribosomal protein S6 kinase 1 (S6K1), providing a broader range of inhibition
Uniqueness of this compound: this compound is unique due to its high selectivity for the AXL receptor tyrosine kinase, minimizing off-target effects and enhancing its therapeutic potential. Its specific binding affinity and inhibitory activity make it a valuable tool for research and potential therapeutic applications .
Comparison with Similar Compounds
- Bemcentinib
- Dubermatinib
- LY-2584702
Properties
Molecular Formula |
C31H29FN6O3 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-5-(4-fluorophenyl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C31H29FN6O3/c1-37-15-24(27-29(33)34-18-35-30(27)37)20-4-8-23(9-5-20)36-31(40)26-17-38(14-19-10-12-41-13-11-19)16-25(28(26)39)21-2-6-22(32)7-3-21/h2-9,15-19H,10-14H2,1H3,(H,36,40)(H2,33,34,35) |
InChI Key |
DGVPNVQBSCWKJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=CN(C=C(C4=O)C5=CC=C(C=C5)F)CC6CCOCC6 |
Origin of Product |
United States |
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